molecular formula C13H11F2N B1299535 4-fluoro-N-[(4-fluorophenyl)methyl]aniline CAS No. 80143-73-3

4-fluoro-N-[(4-fluorophenyl)methyl]aniline

Cat. No.: B1299535
CAS No.: 80143-73-3
M. Wt: 219.23 g/mol
InChI Key: OQVIJNAAQBTAAY-UHFFFAOYSA-N
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Description

4-fluoro-N-[(4-fluorophenyl)methyl]aniline is an organic compound with the molecular formula C13H11F2N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with fluorine atoms. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-fluoro-N-[(4-fluorophenyl)methyl]aniline can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the preparation of the starting materials, the coupling reaction, and subsequent purification steps to isolate the desired product. The use of continuous flow reactors is also being explored to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(4-fluorophenyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone imine derivatives, while reduction typically produces the corresponding amine .

Scientific Research Applications

4-fluoro-N-[(4-fluorophenyl)methyl]aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-N-[(4-fluorophenyl)methyl]aniline is unique due to the presence of two fluorine atoms, which can influence its reactivity and properties. The dual fluorination can enhance its stability and alter its electronic characteristics, making it distinct from other similar compounds .

Properties

IUPAC Name

4-fluoro-N-[(4-fluorophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVIJNAAQBTAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360678
Record name 4-fluoro-N-[(4-fluorophenyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80143-73-3
Record name 4-Fluoro-N-(4-fluorophenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80143-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-N-[(4-fluorophenyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-N-[(4-fluorophenyl)methyl]aniline
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